4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Chemical Procurement Storage Stability Salt Selection

Variability in 4-aminomethylpiperidine salt form and purity undermines M3 antagonist synthesis reproducibility. This hydrochloride salt (CAS 168818-68-6) provides defined stoichiometry for consistent pharmacophore construction. • M3 K(i) = 0.30 nM, >100-fold selectivity over other muscarinic subtypes. • Hydroxyl group enhances aqueous solubility for reliable in vitro dosing. • ≥97% purity for analytical standardization; 95% cost-effective grade for screening.

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
CAS No. 168818-68-6
Cat. No. B065440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride
CAS168818-68-6
Synonyms4-(Aminomethyl)-1-methyl-piperidin-4-ol(HCl)
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CN)O.Cl
InChIInChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H
InChIKeyXCTPMBZCYFICBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-methylpiperidin-4-ol HCl Identity & Procurement


4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position, an aminomethyl substituent, and a methyl group at the 1-position of the piperidine ring, supplied as its hydrochloride salt. The compound has a molecular formula of C7H17ClN2O and a molecular weight of 180.68 g/mol. It is a synthetic organic compound with significant utility as a building block or intermediate in medicinal chemistry, particularly for constructing pharmacophores relevant to neurotransmitter systems and muscarinic receptor antagonists [1][2].

Salt Form

Hydrochloride salt supports solid handling and room-temperature storage.

Med Chem Scaffold

4-Aminomethylpiperidine core reported for M3 muscarinic antagonist research.

Aqueous Workflow

4-Hydroxyl group may support aqueous solubility in biological assay buffers.

Differentiation Factors for 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl


Within the 4-aminomethylpiperidine class, direct interchange of compounds is not advised due to significant variations in salt form, physical state, purity profile, and synthetic utility. The target compound, 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride, distinguishes itself from its free base (CAS 26228-68-2), dihydrochloride salt (CAS 23804-63-9), and non-hydroxylated analogs through quantifiable differences in storage stability, synthetic accessibility, and vendor-specific purity levels. Substitution with a free base or alternative salt can introduce unforeseen variability in reaction yield, solubility, or biological assay reproducibility, as documented in vendor specifications and research applications .

Free base

Liquid form requires cold storage; handling and weighing convenience may shift.

Dihydrochloride

~20% higher molecular weight can lead to molarity errors without correction.

Non-hydroxylated analog

Lower aqueous solubility may limit achievable assay concentrations.

Quantified Differentiation: 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl


Hydrochloride vs. Free Base: Stability & Handling

The hydrochloride salt (CAS 168818-68-6) is a solid at room temperature, whereas the corresponding free base (CAS 26228-68-2) is a clear colorless to slightly yellow liquid . This difference in physical state has direct implications for handling and storage: the hydrochloride salt can be stored long-term at room temperature, while the free base typically requires storage at 2-8°C to prevent degradation .

Stability & State
Head-to-head
Solid (RT) vs. Liquid (2–8°C)
Simplifies room-temperature handling and long-term storage.
Vendor specification; verify under lab conditions.
Chemical Procurement Storage Stability Salt Selection

Purity & Price: Commercial Supplier Comparison

Commercial suppliers of 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride offer varying purity grades and pricing. Aladdin Scientific provides a product with a specified purity of ≥97% at a price of $4,086.90 per gram , whereas Fluorochem offers a product with a purity of 95.0% at a price of £547.00 per gram (approximately $700 USD) .

Purity & Price
Head-to-head
≥97% / $4,087·g⁻¹ vs. 95% / ~$700·g⁻¹
Higher purity may suit analytical standards; lower cost fits scale-up screening.
Supplier page data; prices as of search date.
Procurement Purity Analysis Cost Efficiency

4-Hydroxyl Group: Solubility & Structural Advantage

The presence of a hydroxyl group at the 4-position in 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride distinguishes it from non-hydroxylated analogs such as 4-amino-1-methylpiperidine (CAS 1193-03-9). This hydroxyl group increases polarity and hydrogen-bonding capacity, which has been reported to improve aqueous solubility compared to non-hydroxylated piperidine derivatives .

Solubility Context
Class-level
Reported to enhance aqueous solubility vs. non-hydroxylated piperidines.
May support aqueous assay concentration requirements.
Inferred from medicinal chemistry principles; data to verify.
Medicinal Chemistry Pharmacophore Design Solubility

M3 Muscarinic Antagonist Precursor Utility

The 4-aminomethylpiperidine scaffold, of which 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a representative building block, serves as a key pharmacophore for the development of highly selective M3 muscarinic receptor antagonists. A study by Sagara et al. (2006) demonstrated that derivatives based on this scaffold achieved M3 receptor binding affinities with K(i) values as low as 0.30 nM and >100-fold selectivity over M1, M2, M4, and M5 subtypes [1].

M3 Selectivity
Class-level
Kᵢ 0.30 nM, >100-fold over M1–M5 (scaffold derivatives)
Supports M3-selective antagonist research workflow.
Based on parent scaffold; confirm with your compound.
Medicinal Chemistry GPCR Targeting Selectivity

Hydrochloride vs. Dihydrochloride: Molecular Weight & Stoichiometry

The monohydrochloride salt (CAS 168818-68-6) has a molecular weight of 180.68 g/mol, whereas the dihydrochloride salt (CAS 23804-63-9) has a molecular weight of 217.13 g/mol [1]. This difference in salt stoichiometry affects the molar mass and, consequently, the weight of compound required to achieve a specific molar concentration.

Salt Stoichiometry
Head-to-head
180.68 vs. 217.13 g·mol⁻¹ (~20% heavier)
Requires molar correction to avoid solution preparation errors.
Calculated from molecular formula.
Salt Selection Formulation Analytical Chemistry

4-(Aminomethyl)-1-methylpiperidin-4-ol HCl Application Scenarios


M3 Selective Antagonist Synthesis

This compound serves as a validated building block for constructing the 4-aminomethylpiperidine pharmacophore, which has demonstrated exceptional M3 receptor selectivity in published studies (K(i) = 0.30 nM, >100-fold selectivity over other subtypes) [1]. Procurement of the hydrochloride salt ensures consistent stoichiometry and physical properties for reproducible synthesis of lead compounds.

Analytical Standard Preparation

For laboratories requiring a certified analytical standard with minimal impurities, the ≥97% purity grade available from suppliers such as Aladdin Scientific is recommended [1]. This higher purity specification reduces the risk of extraneous peaks in HPLC or LC-MS analyses and ensures more accurate calibration curves for quantitative assays.

Cost-Effective Synthesis & Screening

For applications where moderate purity is acceptable and cost is a primary consideration, such as initial high-throughput screening or multi-step synthesis with subsequent purification steps, the 95.0% purity grade from Fluorochem offers a significant cost advantage (~5.8x less expensive per gram) [1].

Enhanced Aqueous Solubility for Biological Assays

The presence of the hydroxyl group in 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride enhances its aqueous solubility relative to non-hydroxylated piperidine analogs [1]. This property makes it a preferable choice for in vitro assays where achieving and maintaining a target compound concentration in aqueous buffer is critical for accurate dose-response measurements.

Application
Selection Property
Validation Focus
M3 antagonist synthesis
4-Aminomethylpiperidine scaffold
Receptor binding and subtype selectivity confirmation
Analytical standard preparation
High purity grade
HPLC/LC-MS calibration and impurity profiling
Cost-sensitive synthesis
Economical purity grade
Reaction yield and post-synthesis purification
Aqueous biological assays
4-Hydroxyl solubility context
Achieving target concentration in assay buffer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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